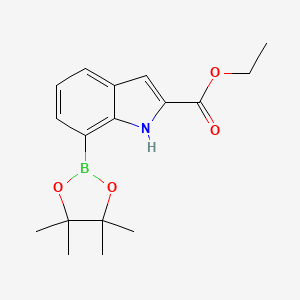

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate

Description

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate (CAS 736990-02-6, MFCD11894323) is a boronate ester-functionalized indole derivative with the molecular formula C₁₇H₂₂BNO₄ and a molecular weight of 315.17 g/mol . The compound features a 1,3,2-dioxaborolane (pinacol boronate) group at the 7-position of the indole ring and an ethoxycarbonyl moiety at the 2-position. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . It is commercially available from suppliers like Combi-Blocks and CymitQuimica, with pricing ranging from €28.00/100 mg to €1,320.00/g, reflecting its utility in high-value synthetic workflows .

Properties

IUPAC Name |

ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BNO4/c1-6-21-15(20)13-10-11-8-7-9-12(14(11)19-13)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNLTAKTAMYAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581547 | |

| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919119-62-3 | |

| Record name | Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron. The general reaction conditions include:

Catalyst: Palladium(II) acetate (Pd(OAc)2)

Ligand: Triphenylphosphine (PPh3)

Base: Potassium carbonate (K2CO3)

Solvent: Tetrahydrofuran (THF)

Temperature: 80-100°C

The reaction proceeds as follows:

- The aryl halide is mixed with bis(pinacolato)diboron in the presence of the palladium catalyst and ligand.

- The base is added to deprotonate the boronic acid, facilitating the formation of the boronate ester.

- The mixture is heated to the desired temperature, allowing the coupling reaction to occur.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., K2CO3), solvent (e.g., THF), temperature (80-100°C).

Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Oxidation: Alcohols.

Reduction: Alcohols or aldehydes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate as an anticancer agent. The indole scaffold is known for its biological activity, particularly in targeting cancer cells. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Targeted Drug Delivery

The boron-containing moiety in this compound can facilitate targeted drug delivery systems. Boron compounds are being explored for their ability to enhance the efficacy of chemotherapeutic agents through selective targeting of tumor cells while minimizing damage to healthy tissues . This application is particularly relevant in the development of boron neutron capture therapy (BNCT), where boron compounds are used to selectively destroy cancer cells upon neutron irradiation.

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound serves as a versatile reagent in cross-coupling reactions. The dioxaborolane group acts as a boron source for Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds between aryl halides and various nucleophiles . This property makes it valuable for synthesizing complex organic molecules and pharmaceuticals.

Building Block for Functional Materials

The compound can also be utilized as a building block in the synthesis of functional materials such as polymers and dendrimers. Its ability to undergo further functionalization allows for the creation of materials with tailored properties for applications in electronics and photonics .

Analytical Chemistry

Detection and Quantification

Due to its unique chemical structure, this compound can be employed in analytical methods for the detection and quantification of boron compounds in environmental samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be adapted to analyze its presence and concentration in various matrices .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process results in the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.

Comparison with Similar Compounds

Structural Analogues with Variations in Substituent Position

a. Ethyl 2-Methyl-7-(pinacolboronyl)-1H-indole-3-carboxylate (CAS 919119-66-7)

- Structure : Differs by a methyl group at the 2-position and a carboxylate at the 3-position instead of the 2-position.

- Molecular Weight: 331.20 g/mol (C₁₈H₂₄BNO₄).

b. 5-Chloro-7-(pinacolboronyl)-1H-indole-2-carboxylate (CAS 919119-63-4)

- Structure : Incorporates a chlorine atom at the 5-position of the indole ring.

- Molecular Weight: 348.61 g/mol (C₁₇H₂₀BClNO₄).

- Significance : Halogenation enhances electrophilicity, improving coupling efficiency in electron-rich aromatic systems .

c. 7-Ethyl-4-(pinacolboronyl)-1H-indole (CAS 1449581-08-1)

- Structure : Boronate at the 4-position and an ethyl group at the 7-position.

- Applications : Highlights the impact of boronate placement on regioselectivity in cross-coupling reactions .

Functional Group Modifications

a. Ethyl 6-Chloro-3-(substituted phenoxypropyl)-7-(pinacolboronyl)-1H-indole-2-carboxylate

- Synthesis : Prepared via palladium-catalyzed borylation of ethyl 7-bromoindole-2-carboxylate, yielding 52% after purification .

- Utility : Serves as a precursor for hydroxylated indoles via oxidation, with demonstrated roles in Mcl-1 inhibitor development .

b. Ethyl 3-(5-Hydroxy-2-nitrophenyl)-5-methoxy-1H-indole-2-carboxylate (Compound 35)

- Synthesis: Achieved via Suzuki coupling using 4-nitro-3-(pinacolboronyl)phenol, yielding 52% .

Commercial and Handling Considerations

Biological Activity

Ethyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 919119-62-3

- Molecular Formula : C17H22BNO4

- Molecular Weight : 315.18 g/mol

- Purity : 97% .

The compound features a boron-containing moiety which is known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Antitumor Activity :

- Indole derivatives are known for their antitumor properties. Studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, indole derivatives have been implicated in the inhibition of tumor growth through the induction of apoptosis and cell cycle arrest .

- Enzyme Inhibition :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study examining the effects of indole derivatives on cancer cells, it was found that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Case Study: Enzyme Interaction

Another study focused on the interaction between boron-containing indoles and protein kinases. The results indicated that this compound could effectively inhibit the activity of specific kinases involved in cancer signaling pathways. This inhibition was linked to structural similarities with ATP-binding sites in these enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.